molecular formula C8H13NO2 B2858857 (4-Tert-butyl-1,2-oxazol-3-yl)methanol CAS No. 2413868-20-7

(4-Tert-butyl-1,2-oxazol-3-yl)methanol

Cat. No.: B2858857
CAS No.: 2413868-20-7
M. Wt: 155.197
InChI Key: DTVRBPPVWGIASN-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a tert-butyl group attached to the isoxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl-substituted nitrile oxides with alkynes under mild conditions to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the cyclization of aldoximes and alkynes .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the tert-butyl group.

    3,5-Dimethylisoxazole: A similar compound with methyl groups at positions 3 and 5.

    4-Methylisoxazole: A compound with a methyl group at position 4.

Uniqueness

(4-Tert-butyl-1,2-oxazol-3-yl)methanol is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This structural feature can also impact its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

(4-tert-butyl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVRBPPVWGIASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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